molecular formula C24H30N6O2 B2953941 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014011-36-9

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2953941
CAS No.: 1014011-36-9
M. Wt: 434.544
InChI Key: NDUHLTDZUQUHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Mediated Base Pairs and Structural Characterization

Research into 6-(3,5-Dimethylpyrazol-1-yl)purine derivatives, which share structural similarities with the compound of interest, has revealed their potential in the creation of metal-mediated base pairs. These derivatives have been used to study specific recognition mechanisms of canonical nucleobases, facilitated by the formation of metal complexes. The synthesis and characterization of these complexes have provided insights into their coordination patterns and the stability of metal-mediated base pairs in various nucleic acid double helices (Sinha et al., 2015).

Cytotoxic Activity of Carboxamide Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the target compound, have been synthesized and tested for cytotoxic activities against various cancer cell lines. These derivatives have shown potent cytotoxic effects, highlighting the potential of structurally similar compounds for therapeutic applications in cancer treatment (Deady et al., 2003).

Novel Bitter Modifying Flavour Compounds

Compounds containing the 3,5-dimethylpyrazolyl group have been evaluated as novel bitter modifying flavor compounds. These studies assess their safety for use in food and beverage applications, demonstrating the versatility of this chemical structure in both medicinal and food science applications (Karanewsky et al., 2016).

Antimicrobial and Anticancer Derivatives Synthesis

Research on derivatives of 8-Chloro-theophylline has led to the synthesis of new compounds with potential antimicrobial and anticancer activities. These findings indicate the broad utility of purine derivatives in developing new therapeutic agents (Abdul-Reda & Abdul-Ameer, 2018).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

The synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives has been explored, with some compounds showing significant in vitro anticancer, anti-HIV-1, and antimicrobial activities. These results underscore the potential of purine derivatives as multifunctional agents in treating a variety of diseases (Ashour et al., 2012).

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-14(2)12-28-20-21(25-23(28)30-18(6)11-17(5)26-30)27(7)24(32)29(22(20)31)13-19-10-15(3)8-9-16(19)4/h8-11,14H,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUHLTDZUQUHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C(N3CC(C)C)N4C(=CC(=N4)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.